N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-8-14(9-7-12)20-17(22)15-10-21(11-18-15)16-5-3-4-13(2)19-16/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLKPMGUSJQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known by its chemical structure C17H16N4O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C17H16N4O
- Molecular Weight : 284.34 g/mol
- CAS Number : 3841300
- Structural Characteristics : The compound features an imidazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : Studies have shown that imidazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibition of Aurora-A kinase and CDK2, leading to reduced cell proliferation in cancer cell lines .
- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values indicating effective growth inhibition .
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- In a study by Xia et al., imidazole derivatives were synthesized and screened for antitumor activity, revealing that compounds similar to this compound exhibited significant apoptotic effects on cancer cells .
- Another research highlighted the compound's ability to induce autophagy in A549 cells without triggering apoptosis, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
- Inhibition of Kinases :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several imidazole derivatives, differing primarily in substituent groups. Key analogs include:
Table 1: Substituent Variations in Comparable Imidazole Derivatives
Key Observations :
- Halogen vs.
- Pyridine vs. Phenyl Rings : The 6-methyl-2-pyridinyl group in the target compound introduces nitrogen-mediated hydrogen bonding and π-π stacking capabilities absent in purely phenyl-substituted analogs.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters of Selected Imidazole Derivatives
Packing Interactions :
- Halogenated Analogs : C–H⋯N and C–H⋯X (X=Cl/Br) hydrogen bonds dominate, forming infinite chains .
- Target Compound : Weaker C–H⋯N (pyridine) and C–H⋯π interactions may prevail, with methyl groups contributing to van der Waals packing.
Table 3: Binding Affinity and Interactions of Reference Ligands
Structural Implications :
- The target’s 4-methylphenyl group may enhance hydrophobic interactions akin to X77’s tert-butyl group but with reduced steric bulk.
- The 6-methyl-2-pyridinyl moiety could mimic X77’s pyridine ring, facilitating hydrogen bonding with catalytic residues (e.g., His163).
Q & A
Q. What are the validated synthetic routes for N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, and how can reaction yields be optimized?
The compound is typically synthesized via condensation reactions involving intermediates such as 1-(2-methyl-1-(4-methylbenzenesulfonyl)-1H-imidazol-4-yl)ethylamine. Key steps include:
- Sulphonyl protection of the imidazole ring to prevent side reactions during coupling.
- Nucleophilic substitution with a pyridinyl derivative under controlled pH (e.g., pH 7–8) to minimize hydrolysis.
- Deprotection using mild acidic conditions (e.g., HCl in dioxane) to preserve the imidazole core.
Yield optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 amine:pyridinyl reagent) and reaction temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity .
Q. How can researchers resolve spectral inconsistencies (e.g., NMR, LCMS) during compound characterization?
Common issues include:
- Proton splitting in H NMR : For example, aromatic protons at δ 7.44 ppm (d, J = 6.0 Hz) may overlap with impurities. Use deuterated DMSO-d6 to sharpen peaks and compare with computational predictions (e.g., ACD/Labs NMR simulator).
- LCMS discrepancies : Baseline noise or adduct formation (e.g., sodium or potassium ions) can distort molecular ion peaks. Employ high-resolution LCMS (HRMS-ESI) and validate against theoretical m/z (e.g., 392.2 for [M+H]) .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group).
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis absorbance (λ = 254 nm).
Stable formulations often require inert atmospheres (argon) and storage at -20°C in amber vials .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For this compound, the imidazole ring’s electron-rich nature (HOMO = -5.2 eV) suggests susceptibility to electrophilic attack.
- Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize analogs with improved binding affinity (ΔG < -8.0 kcal/mol) and reduced steric clashes in the active site .
Q. What experimental strategies address contradictory bioactivity data across cell-based assays?
- Dose-response normalization : Use Hill equation modeling to standardize EC50 values across assays.
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate assay-specific variables (e.g., serum concentration, passage number) contributing to discrepancies .
Q. How can researchers optimize catalytic systems for large-scale synthesis while maintaining enantiomeric purity?
- Heterogeneous catalysis : Test palladium-on-carbon (Pd/C) or immobilized enzymes (e.g., lipases) for stereoselective coupling.
- Flow chemistry : Implement continuous-flow reactors with in-line IR monitoring to adjust residence time dynamically.
- Chiral HPLC : Validate enantiomeric excess (>99%) using Chiralpak IA-3 columns (hexane:isopropanol = 85:15) .
Methodological Tables
Q. Table 1. Key Characterization Techniques and Parameters
| Technique | Parameters | Application |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6, δ 11.55 (s, 1H, imidazole NH) | Confirm regiochemistry of imidazole substitution |
| HRMS-ESI | m/z 392.2 [M+H], Δ < 2 ppm | Verify molecular formula (C19H20N4O) |
| HPLC-PDA | C18 column, 0.1% TFA in H2O/MeCN gradient, λ = 254 nm | Assess purity (>98%) and detect polar degradation products |
Q. Table 2. Statistical Models for Experimental Design
| Model | Application | Example |
|---|---|---|
| Box-Behnken Design | Optimize reaction temperature, pH, and solvent ratio | Maximize yield (35% → 52%) via 3-factor screening |
| PLS Regression | Correlate structural descriptors (e.g., logP, PSA) with bioactivity | Identify critical substituents for kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
